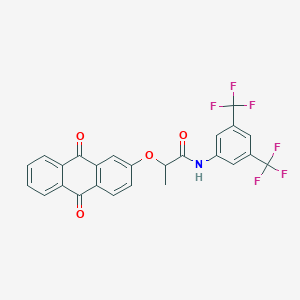
2-(9,10-Dioxo(2-anthryloxy))-N-(3,5-bis(trifluoromethyl)phenyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(9,10-Dioxo(2-anthryloxy))-N-(3,5-bis(trifluoromethyl)phenyl)propanamide, also known as DATPA, is a novel synthetic compound with potential applications in scientific research. DATPA is a derivative of anthraquinone and is structurally related to a variety of other synthetic molecules. This compound has been studied for its ability to modulate a range of biochemical and physiological processes, and has been used in a variety of laboratory experiments.
Wirkmechanismus
The exact mechanism of action of 2-(9,10-Dioxo(2-anthryloxy))-N-(3,5-bis(trifluoromethyl)phenyl)propanamide is not fully understood, but it is known to interact with numerous proteins and enzymes in the body. It is believed to modulate the activity of several enzymes, including protein kinases, phosphatases, and proteases. Additionally, 2-(9,10-Dioxo(2-anthryloxy))-N-(3,5-bis(trifluoromethyl)phenyl)propanamide has been shown to interact with certain receptors in the body, such as the serotonin receptor, which may explain its ability to modulate the activity of certain enzymes.
Biochemical and Physiological Effects
2-(9,10-Dioxo(2-anthryloxy))-N-(3,5-bis(trifluoromethyl)phenyl)propanamide has been shown to modulate the activity of several enzymes, including protein kinases, phosphatases, and proteases. Additionally, 2-(9,10-Dioxo(2-anthryloxy))-N-(3,5-bis(trifluoromethyl)phenyl)propanamide has been shown to interact with certain receptors in the body, such as the serotonin receptor, which may explain its ability to modulate the activity of certain enzymes. Furthermore, 2-(9,10-Dioxo(2-anthryloxy))-N-(3,5-bis(trifluoromethyl)phenyl)propanamide has been shown to possess antioxidant properties, which may explain its ability to protect cells from oxidative damage. Finally, 2-(9,10-Dioxo(2-anthryloxy))-N-(3,5-bis(trifluoromethyl)phenyl)propanamide has been shown to possess anti-inflammatory properties, which may be beneficial in the treatment of certain inflammatory conditions.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 2-(9,10-Dioxo(2-anthryloxy))-N-(3,5-bis(trifluoromethyl)phenyl)propanamide in laboratory experiments offers a number of advantages. Its ability to modulate the activity of several enzymes makes it a useful tool for studying the effects of drugs and environmental pollutants on the body. Additionally, its antioxidant and anti-inflammatory properties make it a useful tool for studying the effects of oxidative stress and inflammation. However, the use of 2-(9,10-Dioxo(2-anthryloxy))-N-(3,5-bis(trifluoromethyl)phenyl)propanamide in laboratory experiments is not without its limitations. For example, it is not known whether 2-(9,10-Dioxo(2-anthryloxy))-N-(3,5-bis(trifluoromethyl)phenyl)propanamide is safe for long-term use, and it is not known whether it is toxic at high concentrations.
Zukünftige Richtungen
There are a number of potential future directions for the use of 2-(9,10-Dioxo(2-anthryloxy))-N-(3,5-bis(trifluoromethyl)phenyl)propanamide in scientific research. For example, further research could be conducted to investigate the effects of 2-(9,10-Dioxo(2-anthryloxy))-N-(3,5-bis(trifluoromethyl)phenyl)propanamide on the cardiovascular system, as well as its potential use in the treatment of certain inflammatory conditions. Additionally, further research could be conducted to investigate the effects of 2-(9,10-Dioxo(2-anthryloxy))-N-(3,5-bis(trifluoromethyl)phenyl)propanamide on the central nervous system, as well as its potential use in the treatment of certain neurological disorders. Finally, further research could be conducted to investigate the effects of 2-(9,10-Dioxo(2-anthryloxy))-N-(3,5-bis(trifluoromethyl)phenyl)propanamide on the immune system, as well as its potential use in the treatment of certain immune-related conditions.
Synthesemethoden
2-(9,10-Dioxo(2-anthryloxy))-N-(3,5-bis(trifluoromethyl)phenyl)propanamide can be synthesized through a number of methods, including the reaction of anthraquinone with a trifluoromethyl phenylpropanoic acid in the presence of a base. This reaction results in the formation of a dioxo-anthryloxy-N-trifluoromethylphenylpropanamide compound, which is then purified and isolated. Other synthetic methods for the preparation of 2-(9,10-Dioxo(2-anthryloxy))-N-(3,5-bis(trifluoromethyl)phenyl)propanamide include the reaction of a trifluoromethyl phenylpropanoic acid with anthraquinone in the presence of an amine, and the reaction of anthraquinone with a trifluoromethyl phenylpropanoic acid in the presence of a Lewis acid.
Wissenschaftliche Forschungsanwendungen
2-(9,10-Dioxo(2-anthryloxy))-N-(3,5-bis(trifluoromethyl)phenyl)propanamide has been used in a variety of scientific research applications. It has been studied for its ability to modulate the activity of several enzymes, including protein kinases, phosphatases, and proteases. It has also been used to study the effects of oxidative stress, as well as the role of phosphorylation in cell signaling pathways. Additionally, 2-(9,10-Dioxo(2-anthryloxy))-N-(3,5-bis(trifluoromethyl)phenyl)propanamide has been used to investigate the effects of drugs on the central nervous system, and to study the effects of environmental pollutants on the cardiovascular system.
Eigenschaften
IUPAC Name |
N-[3,5-bis(trifluoromethyl)phenyl]-2-(9,10-dioxoanthracen-2-yl)oxypropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H15F6NO4/c1-12(23(35)32-15-9-13(24(26,27)28)8-14(10-15)25(29,30)31)36-16-6-7-19-20(11-16)22(34)18-5-3-2-4-17(18)21(19)33/h2-12H,1H3,(H,32,35) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRNSHBAZBFMQFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)OC2=CC3=C(C=C2)C(=O)C4=CC=CC=C4C3=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H15F6NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
507.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(9,10-Dioxo(2-anthryloxy))-N-(3,5-bis(trifluoromethyl)phenyl)propanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[4-(3-Chloro-4-fluorophenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl]acetic acid](/img/structure/B6357270.png)

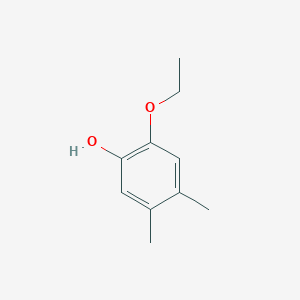
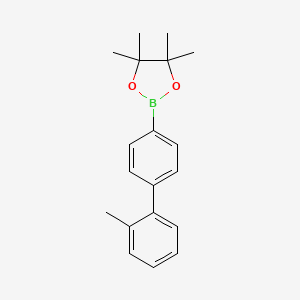
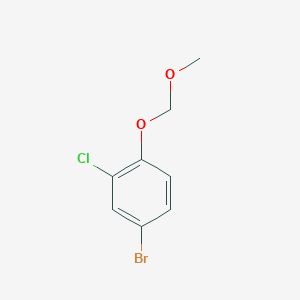
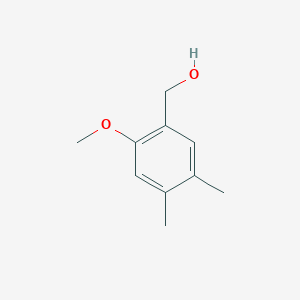
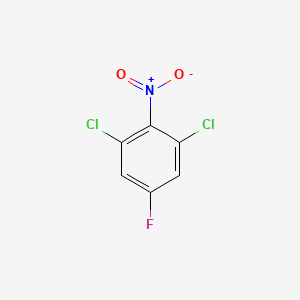
![2-[Benzo(b)thiophen-2-yl]benzoic acid, 95%](/img/structure/B6357309.png)
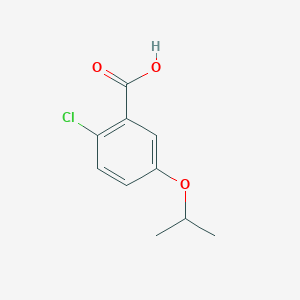
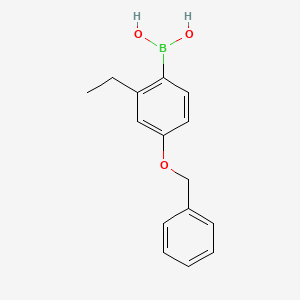
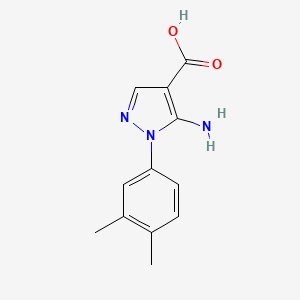
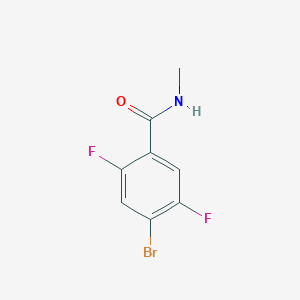
![tert-Butyl N-[(1S,3S)-3-(hydroxymethyl)cyclohexyl]carbamate](/img/structure/B6357348.png)